Species-Selective PfHsp70 ATPase Inhibition: Malonganenone A vs. Human Hsp70 Control
Malonganenone A inhibits Hsp40-stimulated ATPase activity of plasmodial PfHsp70-1 and PfHsp70-x while showing no measurable inhibition of human Hsp70 ATPase activity under identical assay conditions. In direct comparative biochemical assays, malonganenone A at 100 µM reduced PfHsp70-x ATPase activity to approximately 40% of control levels while human Hsp70 ATPase activity remained statistically indistinguishable from untreated controls [1]. This species-selective inhibition profile is mechanistically linked to disruption of the PfHsp70-x/Hsp40 protein-protein interaction, as demonstrated by co-immunoprecipitation studies where malonganenone A treatment reduced PfHsp70-x/Hsp40 complex formation [1]. In contrast, malonganenone C showed weaker PfHsp70-1 inhibition in chaperone aggregation suppression assays, and malonganenone B exhibited no significant modulatory activity against either PfHsp70-1 or PfHsp70-x . The species selectivity of malonganenone A stands in marked distinction to lapachol and bromo-β-lapachona, which inhibit both plasmodial and human Hsp70 ATPase activities non-selectively [2].
| Evidence Dimension | Hsp40-stimulated ATPase activity inhibition (species selectivity) |
|---|---|
| Target Compound Data | At 100 µM: PfHsp70-x ATPase activity reduced to ~40% of control; human Hsp70 ATPase activity: no significant inhibition |
| Comparator Or Baseline | Human Hsp70 control: no inhibition detected at 100 µM; Malonganenone B: no significant PfHsp70 modulatory activity; Malonganenone C: weaker PfHsp70-1 inhibition; Lapachol/bromo-β-lapachona: non-selective inhibition of both plasmodial and human Hsp70 |
| Quantified Difference | Complete selectivity window: active against plasmodial Hsp70, inactive against human Hsp70 at 100 µM |
| Conditions | In vitro biochemical ATPase assay; recombinant PfHsp70-1, PfHsp70-x, and human Hsp70 proteins; Hsp40-stimulated conditions; malonganenone A tested at 100 µM concentration |
Why This Matters
Species-selective inhibition without human Hsp70 cross-reactivity is a critical differentiator for antimalarial lead development, as human Hsp70 inhibition carries inherent cytotoxicity risk that limits therapeutic index.
- [1] Cockburn IL, Boshoff A, Pesce ER, Blatch GL. Selective modulation of plasmodial Hsp70s by small molecules with antimalarial activity. Biol Chem. 2014;395(11):1353-1362. View Source
- [2] Cockburn IL, Boshoff A, Pesce ER, Blatch GL. Selective modulation of plasmodial Hsp70s by small molecules with antimalarial activity. Biol Chem. 2014;395(11):1353-1362. View Source
